molecular formula C8H20O3Si B1589785 Silanetriol, octyl- CAS No. 31176-12-2

Silanetriol, octyl-

Cat. No.: B1589785
CAS No.: 31176-12-2
M. Wt: 192.33 g/mol
InChI Key: YLZZRAHVHXTKGO-UHFFFAOYSA-N
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Preparation Methods

Silanetriol, octyl- can be synthesized through the reaction of octanol and trichlorosilane . The reaction proceeds as follows: [ \text{Octanol} + \text{Trichlorosilane} \rightarrow \text{Silanetriol, octyl-} + \text{Hydrochloric acid} ]

This method involves the careful control of reaction conditions to ensure the desired product is obtained. Industrial production methods typically involve large-scale reactions under controlled environments to maximize yield and purity .

Chemical Reactions Analysis

Silanetriol, octyl- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form siloxane compounds.

    Reduction: Reduction reactions can convert it into simpler silane derivatives.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide , reducing agents like sodium borohydride , and various organic reagents for substitution reactions . Major products formed from these reactions include siloxanes, silanes, and other organosilicon compounds .

Scientific Research Applications

Properties

IUPAC Name

trihydroxy(octyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZZRAHVHXTKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468657
Record name Silanetriol, octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31176-12-2
Record name Silanetriol, octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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